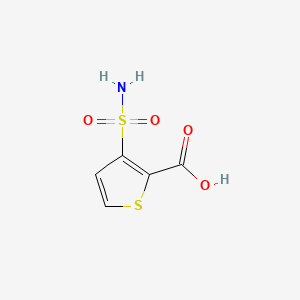3-(Aminosulfonyl)thiophene-2-carboxylic acid
CAS No.: 59337-97-2
Cat. No.: VC2008121
Molecular Formula: C5H5NO4S2
Molecular Weight: 207.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59337-97-2 |
|---|---|
| Molecular Formula | C5H5NO4S2 |
| Molecular Weight | 207.2 g/mol |
| IUPAC Name | 3-sulfamoylthiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) |
| Standard InChI Key | NRAVSUNXRBRPRE-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1S(=O)(=O)N)C(=O)O |
| Canonical SMILES | C1=CSC(=C1S(=O)(=O)N)C(=O)O |
Introduction
Structural Characteristics and Chemical Reactivity
Structural Features
The molecular structure of 3-(Aminosulfonyl)thiophene-2-carboxylic acid contains several key features:
-
A thiophene ring (C4H4S): A five-membered aromatic heterocycle containing sulfur
-
An aminosulfonyl group (-SO2NH2): Located at position 3 of the thiophene ring
-
A carboxylic acid group (-COOH): Located at position 2 of the thiophene ring
This structural arrangement contributes to the compound's chemical behavior and potential for forming hydrogen bonds and electrostatic interactions with various molecular targets.
Chemical Reactivity
The chemical reactivity of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is largely influenced by its functional groups:
-
Carboxylic Acid Group Reactions:
-
Esterification reactions with alcohols
-
Amidation reactions with amines
-
Reduction to alcohols
-
Salt formation with bases
-
-
Aminosulfonyl Group Reactions:
-
Nucleophilic substitution reactions
-
Hydrogen bonding interactions
-
Coordination with metal ions
-
-
Thiophene Ring Reactions:
-
Electrophilic substitution reactions
-
Oxidation reactions
-
Complexation with transition metals
-
Synthesis Methods
Alternative Synthetic Approaches
Alternative synthetic routes may involve:
-
Direct sulfonation of thiophene-2-carboxylic acid followed by amination
-
Coupling reactions using appropriate thiophene derivatives
-
Oxidation of suitable thiophene precursors
Biological Activities
Enzyme Inhibition Properties
3-(Aminosulfonyl)thiophene-2-carboxylic acid demonstrates inhibitory effects on several enzymes, which contributes to its potential therapeutic applications. Notable enzyme targets include:
-
Cyclooxygenase-2 (COX-2): Inhibition of this enzyme may contribute to anti-inflammatory effects
-
Acetylcholinesterase (AChE): Inhibition suggests potential applications in neurological disorders
-
Matrix metalloproteinase-9 (MMP-9): Inhibition indicates potential applications in cancer and inflammatory diseases
Antimicrobial Properties
Compounds containing sulfamoyl moieties, including thiophene derivatives similar to 3-(Aminosulfonyl)thiophene-2-carboxylic acid, have demonstrated antimicrobial properties. Research has shown that these compounds can exhibit activity against various microorganisms, including both gram-positive and gram-negative bacteria .
The antimicrobial activity of sulfamoyl-containing compounds has been attributed to their ability to interfere with bacterial metabolism, particularly through the inhibition of enzymes involved in folate synthesis, which is essential for bacterial growth and reproduction.
Mechanism of Action
Molecular Interactions
The biological activity of 3-(Aminosulfonyl)thiophene-2-carboxylic acid is largely attributed to its ability to form specific interactions with biological targets. The compound's aminosulfonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity.
These interactions can disrupt normal cellular processes, leading to the compound's observed biological effects. The specific mechanisms may include:
-
Competitive inhibition of enzyme active sites
-
Allosteric modulation of protein function
-
Interference with protein-protein interactions
Structure-Activity Relationships
The relationship between the structure of 3-(Aminosulfonyl)thiophene-2-carboxylic acid and its biological activity provides valuable insights for drug design and development. Key structural features that influence activity include:
-
The thiophene ring, which provides a rigid scaffold for precise positioning of functional groups
-
The aminosulfonyl group, which can form hydrogen bonds with target proteins
-
The carboxylic acid group, which contributes to binding affinity through ionic interactions
Applications in Research and Development
Pharmaceutical Research
3-(Aminosulfonyl)thiophene-2-carboxylic acid serves as a valuable building block in pharmaceutical research due to its diverse biological activities. Potential applications include:
-
Development of antimicrobial agents
-
Design of enzyme inhibitors for various therapeutic targets
-
Exploration of novel anticancer compounds
Chemical Synthesis
The compound's functional groups make it a versatile intermediate for the synthesis of more complex molecules with tailored properties. Applications in chemical synthesis include:
-
Preparation of amides and esters with enhanced biological activities
-
Development of conjugated systems with unique electronic properties
-
Creation of heterocyclic compounds with modified reactivity patterns
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
Thieno[3,2-b]thiophene-2-carboxylic acid derivatives represent a related class of compounds with distinct structural features and biological activities. These compounds contain a fused ring system with two thiophene units, which alters their electronic properties and biological interactions compared to 3-(Aminosulfonyl)thiophene-2-carboxylic acid .
Studies have shown that modifications at the 3 and 6 positions of thieno[3,2-b]thiophene-2-carboxylic acid derivatives significantly influence their potency and biological activity . This highlights the importance of structural optimization in the development of effective thiophene-based compounds.
3-Amino-thiophene-2-carbohydrazide Derivatives
3-Amino-thiophene-2-carbohydrazide derivatives represent another related class of compounds with potential therapeutic applications. Research has demonstrated that these compounds can exhibit anticancer activity, particularly against human colon cancer cell lines .
The synthesis and biological evaluation of arylidenehydrazide derivatives based on 3-amino-thiophene-2-carboxylic acid methyl ester have revealed promising anticancer properties, with certain compounds showing high selectivity and activity .
| Property | Value | Source |
|---|---|---|
| CAS Number | 59337-97-2 | |
| Molecular Formula | C5H5NO4S2 | |
| Molecular Weight | 207.2 g/mol | |
| IUPAC Name | 3-sulfamoylthiophene-2-carboxylic acid | |
| Physical State | Solid | Inferred |
| Synthesis Yield | 85% |
Biological Activity Comparison
Future Research Directions
Challenges and Opportunities
The development of 3-(Aminosulfonyl)thiophene-2-carboxylic acid as a therapeutic agent faces several challenges, including:
-
Optimization of pharmacokinetic properties
-
Enhancement of target selectivity
-
Reduction of potential side effects
-
Structure-based drug design to improve target specificity
-
Prodrug strategies to enhance bioavailability
-
Combination therapies to increase efficacy and reduce resistance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume